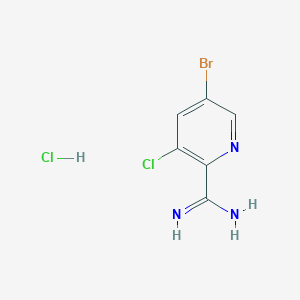
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H6BrClN3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to maximize yield and minimize by-products. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in biochemical pathways, making it useful for studying various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
5-Amino-3-bromo-2-chloropyridine: Contains an amino group, offering different chemical properties.
5-Bromo-2-chloropyridine-4-carboxaldehyde: Features an aldehyde group, used in different synthetic applications.
Uniqueness
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is unique due to its specific combination of bromine, chlorine, and carboximidamide groups. This combination provides distinct reactivity and makes it suitable for specialized research applications .
Propriétés
Formule moléculaire |
C6H6BrCl2N3 |
|---|---|
Poids moléculaire |
270.94 g/mol |
Nom IUPAC |
5-bromo-3-chloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5BrClN3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H |
Clé InChI |
MLQACILPEBUGDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(=N)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




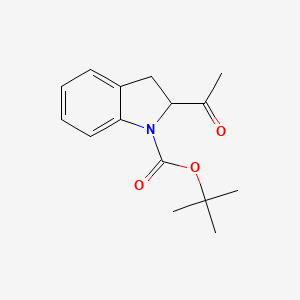
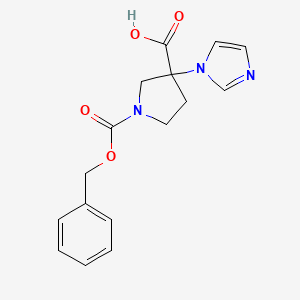
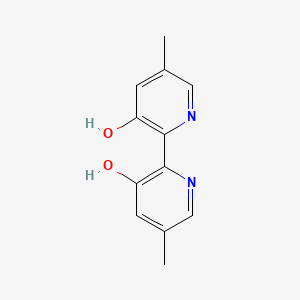

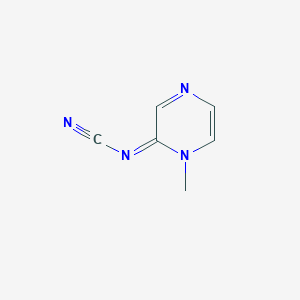
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


